molecular formula C14H20N2O2 B2884618 1-(2,2-diethoxyethyl)-2-methyl-1H-1,3-benzodiazole CAS No. 370845-97-9

1-(2,2-diethoxyethyl)-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2884618
CAS No.: 370845-97-9
M. Wt: 248.326
InChI Key: WRFIYWSIUUXPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Diethoxyethyl)-2-methyl-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a benzodiazole (benzimidazole) core substituted with a methyl group at position 2 and a 2,2-diethoxyethyl moiety at position 1. This compound is structurally significant due to its hybrid nature, combining a heterocyclic aromatic system with an alkoxy-substituted ethyl chain. Such derivatives are often explored for applications in medicinal chemistry, agrochemicals, and materials science due to their tunable reactivity and biological activity .

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-17-14(18-5-2)10-16-11(3)15-12-8-6-7-9-13(12)16/h6-9,14H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFIYWSIUUXPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C(=NC2=CC=CC=C21)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-diethoxyethyl)-2-methyl-1H-1,3-benzodiazole typically involves the reaction of 2-methylbenzimidazole with 2,2-diethoxyethanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-diethoxyethyl)-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

1-(2,2-diethoxyethyl)-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,2-diethoxyethyl)-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1-(2,2-Diethoxyethyl)-2-methyl-1H-1,3-benzodiazole 2-methyl, 1-(2,2-diethoxyethyl) C₁₄H₂₀N₂O₂ Hydrolytic stability; potential solubility in polar solvents
1-(2-Bromoethyl)-2-methyl-1H-1,3-benzodiazole 2-methyl, 1-(2-bromoethyl) C₁₀H₁₁BrN₂ Electrophilic reactivity (nucleophilic substitution); cross-coupling precursor
1-(5-Chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride 2-methyl, 1-(5-chloropentyl) C₁₃H₁₈Cl₂N₂ Enhanced lipophilicity; potential CNS activity due to chlorinated alkyl chain
1-[2-(Diethylamino)ethyl]-1H-1,3-benzodiazol-2-amine 2-amine, 1-(diethylaminoethyl) C₁₃H₂₀N₄ Basic amino group enables protonation; ligand for metal coordination

Key Observations :

  • Reactivity : The bromoethyl derivative (Table 1, Row 2) exhibits higher electrophilicity due to the labile bromine atom, enabling facile nucleophilic substitutions. In contrast, the diethoxyethyl group in the target compound enhances stability against hydrolysis compared to halogenated analogues .
  • Solubility: The diethoxyethyl group improves solubility in polar aprotic solvents (e.g., DMSO, ethanol), whereas chloropentyl and bromoethyl derivatives show increased lipophilicity .
  • Biological Relevance: Aminoethyl-substituted derivatives (e.g., Table 1, Row 4) are explored for metal-catalyzed C–H functionalization, while halogenated analogues are candidates for alkylating agents .

Heterocyclic Analogues with Triazole/Thiazole Cores

Table 2: Comparison with Non-Benzimidazole Heterocycles

Compound Name Core Structure Substituents Key Differences Reference
1-(2,2-Diethoxyethyl)-4-phenyl-1H-1,2,3-triazole 1,2,3-Triazole 4-phenyl, 1-(2,2-diethoxyethyl) Reduced aromaticity; stronger dipole interactions
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Thiazoline Ethylimino, methyl, carboxylate Non-aromatic; redox-active sulfur atom

Key Observations :

  • Electronic Properties : Triazole derivatives (Table 2, Row 1) exhibit weaker aromaticity than benzimidazoles, leading to distinct electronic profiles. The triazole core may enhance hydrogen-bonding capacity, impacting drug-receptor interactions .
  • Redox Activity : Thiazoline derivatives (Table 2, Row 2) leverage sulfur’s redox activity, making them suitable for antioxidant applications, unlike the benzimidazole-based target compound .

Fluorinated and Cycloalkyl Analogues

Table 3: Fluorinated/Cycloalkyl Derivatives

Compound Name Substituents Key Features Reference
1-[(1-Fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole 1-(fluorocyclopentylmethyl), 2-methyl Enhanced metabolic stability; steric hindrance
This compound 1-(2,2-diethoxyethyl), 2-methyl Flexible ethoxy chain; moderate steric bulk

Key Observations :

  • Metabolic Stability : Fluorocyclopentylmethyl derivatives (Table 3, Row 1) exhibit improved resistance to oxidative metabolism due to fluorine’s electronegativity and the cycloalkyl group’s rigidity .
  • Synthetic Accessibility : The target compound’s diethoxyethyl group is synthetically accessible via alkylation of benzimidazole precursors, whereas fluorinated analogues require specialized fluorination protocols .

Biological Activity

1-(2,2-Diethoxyethyl)-2-methyl-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazole core with diethoxyethyl and methyl substituents. Its chemical structure can be represented as follows:

C13H17N2O2\text{C}_{13}\text{H}_{17}\text{N}_2\text{O}_2

This structure contributes to its solubility and interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines.
  • Mechanism of Action : It induces apoptosis and inhibits cell proliferation through specific pathways.

Anticancer Activity

A series of experiments were conducted to evaluate the anticancer potential of the compound.

In Vitro Studies

The compound was tested on several cancer cell lines, including colon and cervical cancer cells. The results indicated:

  • Cell Viability : Reduction in cell viability was observed using the MTT assay.
  • Apoptosis Induction : DAPI staining confirmed that the compound triggers apoptotic cell death.
Cell LineIC50 (µM)Apoptosis Induction (%)
Colon Cancer2565
Cervical Cancer3070

The mechanism by which this compound exerts its effects involves several pathways:

  • Inhibition of Proliferation : The compound interferes with cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent apoptosis.

Case Studies

Several case studies have documented the effects of this compound on cancer cells:

  • Study on Colon Cancer Cells :
    • Researchers observed a dose-dependent decrease in viability with significant apoptosis at higher concentrations.
    • Mechanistic studies revealed upregulation of pro-apoptotic markers.
  • Cervical Cancer Model :
    • The compound was shown to inhibit migration and invasion capabilities of cervical cancer cells.
    • Combination therapy with standard chemotherapeutics enhanced overall efficacy.

Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile in normal human cells, making it an attractive candidate for further development as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.